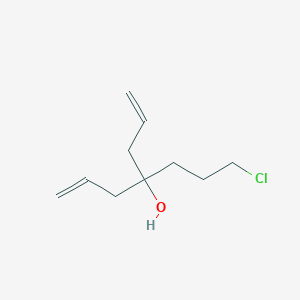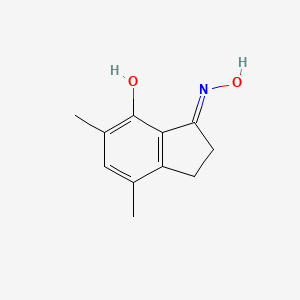
2-Chloro-1-isocyanatobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNO It is characterized by the presence of both a chloro group and an isocyanate group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isocyanatobut-1-ene typically involves the reaction of 2-chlorobut-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently rearranges to form the isocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-isocyanatobut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalides or halohydrins.
Polymerization Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as polyols, to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Hydrogen halides, halogens
Catalysts: Triethylamine, dibutyltin dilaurate (for polymerization)
Major Products Formed:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Polyurethanes: Formed by the reaction with polyols
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isocyanatobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polyurethanes, which are widely used in coatings, adhesives, foams, and elastomers.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-isocyanatobut-1-ene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of polyurethanes and the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1-isocyanatobut-2-ene
- 1-Chloro-2-isocyanatobut-1-ene
- 2-Chloro-1-isocyanatoprop-1-ene
Comparison: 2-Chloro-1-isocyanatobut-1-ene is unique due to the specific positioning of the chloro and isocyanate groups on the butene backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
88310-66-1 |
|---|---|
Molekularformel |
C5H6ClNO |
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
2-chloro-1-isocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNO/c1-2-5(6)3-7-4-8/h3H,2H2,1H3 |
InChI-Schlüssel |
ILQPCOIKNLUNKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CN=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


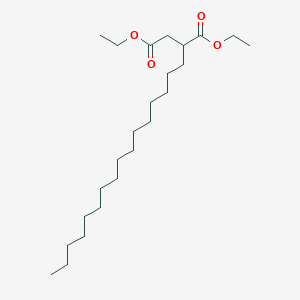
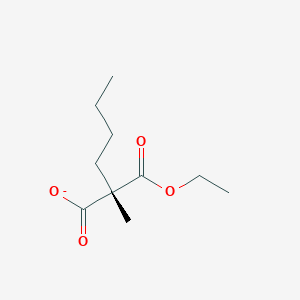
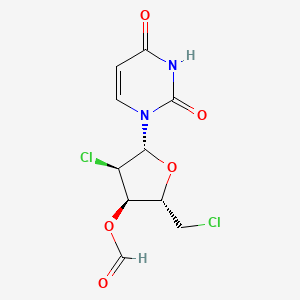
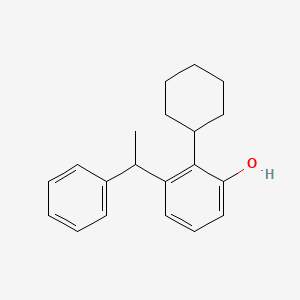
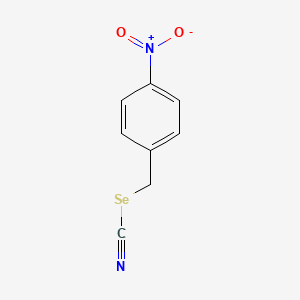

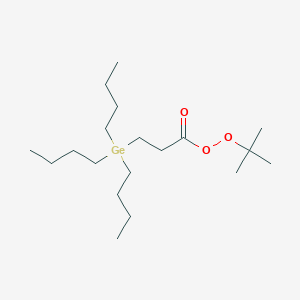


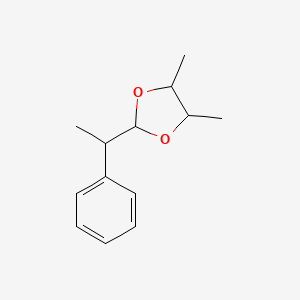

![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
